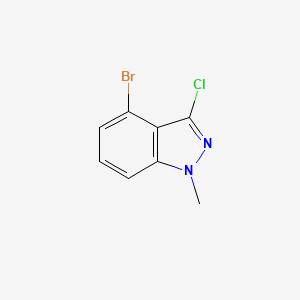

4-Bromo-3-chloro-1-methyl-1H-indazole

Descripción

4-Bromo-3-chloro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine and chlorine substituents at positions 4 and 3, respectively, and a methyl group at the 1-position of the indazole ring. Applications include its use as a scaffold for drug design, polymer synthesis, and biochemical probes .

Propiedades

IUPAC Name |

4-bromo-3-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLLFLHUMXEPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281538 | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-55-6 | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N–N bond formation . Another approach involves the use of transition metal-catalyzed reactions, such as Ag-catalyzed nitration-annulation with tert-butyl nitrite .

Industrial Production Methods

Industrial production of 4-Bromo-3-chloro-1-methyl-1H-indazole typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions or employing specific catalysts to minimize byproducts and enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with

Actividad Biológica

4-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article provides an overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

- Molecular Formula : C8H6BrClN2

- Molecular Weight : 245.50 g/mol

- CAS Number : 1337881-55-6

- IUPAC Name : 4-bromo-3-chloro-1-methylindazole

Synthesis Methods

The synthesis of 4-Bromo-3-chloro-1-methyl-1H-indazole can be achieved through various synthetic routes, with one common method involving cyclization reactions. For instance, a Cu(OAc)2-catalyzed reaction can be used to form the indazole core via N–N bond formation. Optimization of reaction conditions is crucial for achieving high yields and purity, often employing solvent-free conditions or specific catalysts to minimize byproducts .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 4-Bromo-3-chloro-1-methyl-1H-indazole. Research indicates that compounds with indazole scaffolds exhibit significant inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 | |

| Compound 83 | Multiple Myeloma (MM1.S) | 640 |

These compounds demonstrate varying degrees of potency against different tumor types, suggesting that structural modifications can enhance their therapeutic efficacy.

Enzyme Inhibition

The enzyme inhibitory potential of 4-Bromo-3-chloro-1-methyl-1H-indazole has also been explored. Notably, several studies have identified it as a promising inhibitor for various kinases and enzymes involved in cancer progression:

These findings suggest that the compound may play a role in modulating signaling pathways critical for tumor growth and survival.

Case Study 1: In Vivo Efficacy

In a mouse model of colon cancer, compound CFI-400945 (related to indazole derivatives) effectively inhibited tumor growth, demonstrating the potential for clinical applications in oncology .

Case Study 2: Structure Activity Relationship (SAR)

Research exploring the SAR of indazole derivatives has revealed that substituents at specific positions significantly influence biological activity. For instance, modifications at the 4-position have been shown to enhance enzyme inhibitory effects against FGFR1 .

Comparación Con Compuestos Similares

Positional Isomerism

- This compound is used in biochemical research but lacks reported therapeutic data .

- 4-Bromo-3-methyl-1H-indazole (CAS 1159511-73-5): Replaces chlorine with a methyl group, reducing electronegativity and enhancing lipophilicity (XLogP3: ~3.2). It is employed in polymer synthesis and as a drug scaffold .

Methyl-Substituted Analogues

- Such modifications are common in kinase inhibitor design .

Methoxy-Substituted Derivatives

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole : Demonstrates the impact of methoxy groups on spectral properties (¹H NMR: δ 7.5–8.0 ppm for aromatic protons), with applications in agrochemical research .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.